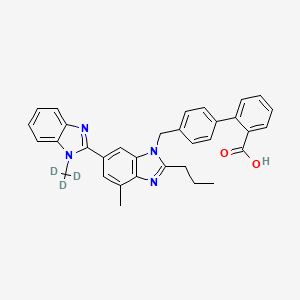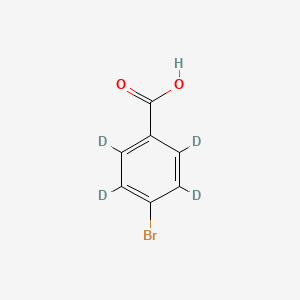
(R)-Etodolac-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is specifically the ®-enantiomer, which means it is one of the two mirror-image forms of the molecule. The deuterium atoms replace three hydrogen atoms in the molecule, which can affect the drug’s pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Etodolac.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Etodolac can lead to the formation of ®-Etodolac-d3.
Industrial Production Methods
Industrial production of ®-Etodolac-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as crystallization and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Etodolac oxides, while reduction may produce Etodolac alcohols.
Applications De Recherche Scientifique
®-Etodolac-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Etodolac.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new NSAIDs with improved pharmacokinetic properties.
Biological Studies: Understanding the biological effects and mechanisms of action of Etodolac.
Mécanisme D'action
®-Etodolac-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Etodolac-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium atoms in ®-Etodolac-d3 can also affect its interaction with metabolic enzymes, potentially leading to altered pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etodolac: The non-deuterated form of the compound.
Other Deuterated NSAIDs: Such as deuterated forms of ibuprofen or naproxen.
Uniqueness
®-Etodolac-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated Etodolac. This makes it a valuable tool in research for studying drug metabolism and developing new therapeutic agents.
Propriétés
Numéro CAS |
1246815-33-7 |
|---|---|
Formule moléculaire |
C17H18NO3D3 |
Poids moléculaire |
290.38 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
87226-41-3 (unlabelled) |
Synonymes |
(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
Étiquette |
Etodolac Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



